dafadine D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20F3N3O3 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(4-pyridin-4-ylpiperidin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C22H20F3N3O3/c23-22(24,25)17-2-1-3-18(12-17)30-14-19-13-20(27-31-19)21(29)28-10-6-16(7-11-28)15-4-8-26-9-5-15/h1-5,8-9,12-13,16H,6-7,10-11,14H2 |
InChI Key |
WUHRBNYQSDVHPG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Discovery and Initial Characterization of Dafadine Compounds
Identification of Dafadine as a Modulator of Biological Processes
Dafadine-A has been identified as a novel and selective inhibitor of the DAF-9 cytochrome P450 enzyme in the nematode Caenorhabditis elegans biocrick.comnih.govmedchemexpress.com. This inhibition is crucial as DAF-9 is a key regulator of dauer formation, developmental timing, and longevity in C. elegans nih.govresearchgate.net. The compound induces a constitutive dauer formation (Daf-c) phenotype, meaning it promotes the entry into a stress-resistant larval stage, and also affects longevity in C. elegans nih.govmedchemexpress.comresearchgate.net. Specifically, dafadine-A has been shown to extend the lifespan of wild-type C. elegans by 29% medchemexpress.com.
Beyond its effects on dauer formation, dafadine-A also causes other observable phenotypes in C. elegans, including protruding vulva (Pvl) and distal-tip cell migration (Mig) defects medchemexpress.comresearchgate.netscholaris.camicropublication.org. These phenotypic effects are notably similar to those observed in C. elegans mutants with impaired daf-9 and daf-12 genes, suggesting that dafadine-A acts on a component that functions upstream or at the same level as DAF-12 researchgate.netscholaris.ca. Research indicates that dafadine-A inhibits the enzymatic activity of DAF-9, thereby antagonizing the production of dafachronic acids, which are steroidal hormones that typically suppress dauer development biocrick.comresearchgate.netnih.gov. Absorbance spectroscopy studies further suggest that dafadine-A physically interacts with and is tethered to the catalytic center of DAF-9 biocrick.comresearchgate.net.
The modulatory activity of dafadine-A is not limited to C. elegans; it also inhibits the mammalian ortholog of DAF-9, known as CYP27A1 biocrick.comnih.govmedchemexpress.comresearchgate.net. This suggests a conserved mechanism of action across different species, highlighting its potential as a tool for investigating developmental control and longevity in other animals nih.govresearchgate.net. Furthermore, dafadine-A has demonstrated inhibitory activity against DAF-9 in other nematode species, such as Haemonchus contortus and Auanema freiburgensis micropublication.orgresearchgate.net. In studies involving mammalian cells, dafadine-A has been shown to inhibit cholesterol-induced melanoma spheroid propagation, downregulate Rap1A/Rap1B expression, and reduce phosphorylated AKT1-thr308/309 medchemexpress.com. It also significantly enhances Vemurafenib-induced apoptosis medchemexpress.com.
Phenotypic Screening Methodologies Leading to Dafadine Discovery
The discovery of dafadine-A was a result of phenotypic screening, a drug discovery approach that identifies bioactive compounds based on their ability to induce a desired alteration in a cell or organism's observable characteristics (phenotype) scholaris.catechnologynetworks.complos.org. Unlike target-based screening, which focuses on compounds interacting with a specific molecular target, phenotypic screening evaluates how a compound influences a biological system holistically technologynetworks.com. This methodology is particularly valuable for uncovering novel mechanisms of action, especially in diseases where the underlying molecular pathways are not fully understood technologynetworks.com.
In the case of dafadine-A, the initial screening involved searching for compounds that induced a Daf-c phenotype in C. elegans nih.gov. C. elegans serves as an ideal model organism for such chemical screens due to its well-characterized developmental processes and the ability to observe distinct phenotypic changes scholaris.canih.gov. The observed phenotypes, including constitutive dauer formation, protruding vulva, and distal-tip cell migration defects, provided clear indicators for the identification of dafadine-A as a compound that phenocopies the effects of mutations in daf-9 and daf-12 researchgate.netscholaris.canih.gov. This approach allowed for the unbiased discovery of a compound with significant biological effects, leading to the subsequent elucidation of its molecular target, DAF-9 nih.govtechnologynetworks.com.
Provisional Classification within Chemical Compound Libraries
Dafadine-A is classified as a small-molecule compound biocrick.comresearchgate.net. Its chemical structure includes an isoxazole (B147169) moiety, which is believed to contribute to its binding to the heme iron at the catalytic center of DAF-9 nih.govnih.gov. It is characterized as a selective inhibitor of DAF-9 cytochrome P450 medchemexpress.com.
Compound libraries are systematic collections of individual chemicals, which can be of synthetic, semi-synthetic, or natural origin, each with associated data such as chemical structure, purity, and physiochemical characteristics gardp.org. These libraries are fundamental tools in high-throughput screening, enabling researchers to explore a broad chemical space to identify compounds with desired biological activities gardp.orgnih.gov. Dafadine-A would have been part of such a library screened for its phenotypic effects in C. elegans.
The chemical properties of dafadine-A are summarized in the table below:
Table 1: Chemical Properties of Dafadine-A
| Property | Value | Source |
| CAS No. | 1065506-69-5 | cenmed.combiocrick.com |
| PubChem CID | 24790866 | cenmed.combiocrick.com |
| Molecular Formula | C23H25N3O3 | cenmed.combiocrick.com |
| Molecular Weight | 391.46 or 391.47 | cenmed.combiocrick.com |
| Appearance | Powder; Light yellow to yellow solid powder; Brownish Yellow | biocrick.cominvivochem.cnfishersci.dk |
| Chemical Name | [5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone | biocrick.com |
| Solubility (DMSO) | 50 mg/mL (127.73 mM; requires ultrasonic) | biocrick.com |
Molecular Mechanisms of Action of Dafadine Compounds
Target Identification and Characterization of Dafadine as a Cytochrome P450 Inhibitor
Dafadine D has been characterized as a chemical inhibitor of cytochrome P450 (P450) enzymes, a superfamily of monooxygenases involved in the metabolism of a wide array of endogenous and exogenous substances fishersci.canih.gov. Its inhibitory action is critical to its biological functions, particularly in regulating developmental processes. Studies have shown that this compound physically interacts with the catalytic center of its target P450 enzymes, leading to characteristic spectral changes indicative of binding nih.govbmrb.io.
A primary target of this compound is DAF-9, a cytochrome P450 enzyme that plays a pivotal role in regulating dauer formation, developmental timing, and longevity in the nematode Caenorhabditis elegans nih.govwikipedia.org. This compound acts as the first identified chemical inhibitor of DAF-9, robustly inducing dauer formation under typical culture conditions nih.govwikipedia.org. The inhibition of DAF-9's enzymatic activity by this compound has been demonstrated in cell-based assays and in vivo, where it dose-dependently inhibits DAF-9's ability to metabolize 4-cholesten-3-one (B1668897) nih.govguidetopharmacology.org. For instance, this compound at 12.5 µM can induce a constitutive dauer formation (Daf-c) phenotype in over 30% of C. elegans wild-type worms, and at 25 µM, it causes protruding vulva (Pvl) and distal-tip cell migration (Mig) defects in over 60% of worms fishersci.se.
This compound's ability to inhibit DAF-9 activity has also been observed in other nematode species, including Haemonchus contortus and Auanema freiburgensis, where it leads to a reduction in endogenous dafachronic acid levels and inhibits larval development guidetopharmacology.orgnih.govinvivochem.cn. However, its inhibitory activity against DAF-9-like homologs in Pristionchus pacificus appears to be very limited, suggesting species-specific variations in enzyme susceptibility or pathway conservation nih.govnih.gov.
Beyond nematodes, this compound also inhibits CYP27A1, the mammalian ortholog of DAF-9 nih.govguidetopharmacology.orgbmrb.iofishersci.sewikipedia.orgnih.govuni.lu. CYP27A1 (also known as vitamin D3 25-hydroxylase) is involved in the synthesis of 1,25(OH)2D3 (calcitriol), the active form of vitamin D3 uni.lu. This compound (often referred to as dafadine-A in this context) inhibits the ability of CYP27A1 to metabolize 4-cholesten-3-one, a key intermediate in steroid biosynthesis nih.govguidetopharmacology.orgfishersci.se. This cross-species inhibitory activity suggests this compound's potential as a tool for investigating developmental control and longevity in other animals nih.govwikipedia.org. For example, in A. limnaeus embryos, this compound can block the synthesis of 1,25(OH)2D3, leading to diapause under conditions that would normally favor active development uni.lu.
This compound exhibits a notable specificity profile in its inhibition of cytochrome P450 subtypes. It is a selective inhibitor of DAF-9 and its mammalian ortholog CYP27A1 fishersci.seuni.lu. Importantly, this compound does not inhibit the nuclear hormone receptor DAF-12, which is the downstream target of dafachronic acids, nor does it inhibit other sterol- and oxysterol-metabolizing P450s such as CYP7A1 or CYP7B1 fishersci.seuni.lu. This selectivity underscores its utility as a precise chemical probe for studying the DAF-9/CYP27A1 pathway without broadly affecting other P450-mediated processes fishersci.se.
Modulation of Steroidal Hormone Biosynthesis Pathways
The inhibitory action of this compound on DAF-9 and CYP27A1 directly impacts the biosynthesis of steroidal hormones, particularly dafachronic acids.
This compound's inhibition of DAF-9 directly leads to a reduction in the biosynthesis of dafachronic acids (DAs), which are steroid hormones derived from dietary cholesterol precursors nih.govguidetopharmacology.orgbmrb.ionih.govinvivochem.cnuni.lu149.155.131medchemexpress.comresearchgate.net. In C. elegans, DAF-9 is essential for the synthesis of dafachronic acids, including Δ4-dafachronic acid and Δ7-dafachronic acid, which act as ligands for the nuclear hormone receptor DAF-12 nih.govnih.govuni.lumedchemexpress.com. Under favorable conditions, the production of dafachronic acids by DAF-9 promotes normal reproductive development by activating DAF-12 and suppressing dauer formation nih.govmedchemexpress.com. By inhibiting DAF-9, this compound prevents the synthesis of these crucial hormones, thereby mimicking the phenotypes observed in daf-9 loss-of-function mutants, such as constitutive dauer formation nih.govguidetopharmacology.orgbmrb.iofishersci.se. The ability of exogenous Δ7-dafachronic acid to rescue the phenotypes induced by this compound further confirms that its primary mechanism of action is through the inhibition of dafachronic acid synthesis nih.govguidetopharmacology.org.
The biosynthesis of dafachronic acids from cholesterol involves several enzymatic steps uni.lu. Cholesterol is converted into various intermediates, with DAF-9 catalyzing a critical step in the pathway uni.lu. For instance, DAF-9 metabolizes 4-cholesten-3-one, an intermediate derived from cholesterol, to produce dafachronic acids nih.govguidetopharmacology.orgfishersci.se. The disruption of this conversion by this compound leads to a decrease in endogenous dafachronic acid levels, impacting developmental decisions nih.govguidetopharmacology.orginvivochem.cn.
Table 1: Impact of this compound on Dafachronic Acid Biosynthesis
| Target Enzyme | Substrate Metabolized | Effect of this compound | Consequence on Dafachronic Acid Levels | Organism | Reference |
| DAF-9 | 4-cholesten-3-one | Inhibition | Decreased | C. elegans | nih.govguidetopharmacology.org |
| CYP27A1 | 4-cholesten-3-one | Inhibition | Decreased | Mammalian | nih.govguidetopharmacology.orgfishersci.se |
Table 2: Key Enzymes in Dafachronic Acid Biosynthesis Pathway
| Enzyme | Role in Pathway | Organism | Reference |
| DAF-36 | Rieske oxygenase, catalyzes initial steps from cholesterol (e.g., 7-DHC production) | C. elegans | nih.govnih.govuni.luuni.lu149.155.131researchgate.netciteab.com |
| DHS-16 | Short-chain dehydrogenase, acts downstream of DAF-36 | C. elegans | nih.govnih.govnih.govuni.lu149.155.131citeab.com |
| DAF-9 | Cytochrome P450 monooxygenase, completes synthesis of dafachronic acids | C. elegans | nih.govguidetopharmacology.orgbmrb.iofishersci.sewikipedia.orgnih.govuni.lunih.govinvivochem.cnnih.govuni.lu149.155.131medchemexpress.comresearchgate.netciteab.com |
Biological Roles and Pathways Modulated by Dafadine Compounds in Model Organisms
Longevity and Aging Research
The DAF-9/DAF-12 signaling pathway is a key regulator of lifespan in C. elegans. researchgate.netnih.gov By inhibiting this pathway, dafadine compounds have been shown to extend the lifespan of this model organism.
Inhibition of DAF-9 by dafadine A has been shown to extend the adult lifespan of C. elegans. researchgate.netnih.gov This effect is consistent with the known role of the DAF-12 pathway in aging, where reduced signaling through this pathway can lead to increased longevity. researchgate.net The lifespan extension conferred by dafadine A is comparable to that observed in some daf-9 mutant alleles. researchgate.net This suggests that dafadine A effectively phenocopies the genetic inhibition of the dafachronic acid synthesis pathway in the context of aging. researchgate.net
The mechanism by which dafadine-mediated DAF-9 inhibition extends lifespan is linked to the activity of the DAF-12 nuclear hormone receptor. researchgate.net It is important to note that the role of DAF-12 in lifespan regulation can be complex and context-dependent. nih.gov However, the results with dafadine A provide a clear example of how chemical inhibition of a specific enzyme in a key aging pathway can lead to a pro-longevity phenotype. researchgate.net
| Compound | Effect on Lifespan | Mechanism of Action | Model Organism | Reference |
|---|---|---|---|---|
| Dafadine A | Extended | Inhibition of DAF-9, leading to reduced dafachronic acid synthesis and modulation of DAF-12 signaling. | C. elegans | researchgate.netnih.gov |
Metabolic Pathway Reconfiguration
The inhibition of DAF-9 by dafadine D and the subsequent reduction in dafachronic acid signaling lead to significant metabolic reprogramming, shifting the organism from a state of reproductive growth to one of stress resistance and energy conservation, characteristic of the dauer diapause.
Alterations in Glycerolipid and Glycerophospholipid Metabolism
The dafachronic acid signaling pathway, which is inhibited by this compound, is known to modulate glycerolipid and glycerophospholipid metabolism. researchgate.net By blocking the synthesis of dafachronic acids, this compound is inferred to induce a metabolic state similar to that observed in dauer larvae, which involves substantial alterations in lipid stores. Dauer larvae are characterized by the accumulation of fat reserves, which serve as a long-term energy source during the period of arrested development. This suggests that the inhibition of DAF-9 by this compound leads to a metabolic shift that favors the synthesis and storage of glycerolipids. While direct studies detailing the specific changes in lipid profiles in response to this compound are limited, the known role of the DAF-9/DAF-12 pathway in lipid metabolism points towards a significant reconfiguration of these pathways to support long-term survival in a diapause-like state. researchgate.net
Intersections with Nutrient Sensing and Energy Homeostasis
This compound's mechanism of action intersects with major nutrient-sensing and energy homeostasis pathways. The primary upstream regulator of the DAF-9/DAF-12 pathway is the insulin/IGF-1 signaling (IIS) pathway, a highly conserved nutrient-sensing network. ucsf.edunih.gov The IIS pathway, through DAF-16, modulates the expression of genes involved in dafachronic acid synthesis, thereby linking nutrient availability to developmental and aging decisions. nih.gov
When nutrients are abundant, the IIS pathway is active, which ultimately allows DAF-9 to produce dafachronic acids and promote reproductive development. By inhibiting DAF-9, this compound effectively uncouples this process from the upstream nutrient signals. It creates a state that mimics nutrient scarcity, even in the presence of ample food, thereby activating the metabolic and developmental programs for energy conservation and stress resistance. This demonstrates a clear intersection of this compound's pharmacological action with the central pathways that govern an organism's response to its energetic state.
Stress Response and Diapause States
This compound is a potent inducer of diapause, a state of developmental arrest that enables organisms to survive unfavorable environmental conditions. This is achieved by modulating the key hormonal signaling pathway that integrates environmental cues with life history decisions.
Role in Environmental Integration and Life History Transitions
In C. elegans, the transition between continuous reproductive development and the alternative dauer larval stage is a critical life history decision determined by environmental factors such as food availability, temperature, and population density. The DAF-9/DAF-12 signaling module plays a central role in integrating these environmental inputs. researchgate.net Favorable conditions promote DAF-9 activity and reproductive growth, while unfavorable conditions lead to the inhibition of dafachronic acid synthesis and entry into the stress-resistant dauer diapause. nih.gov
This compound, by directly inhibiting DAF-9, serves as a chemical tool to induce this life history transition irrespective of the external environment. nih.govfrontiersin.org This demonstrates its powerful role in modulating the pathways that allow an organism to postpone development and enhance its stress resistance in anticipation of or in response to adverse conditions. The ability of this compound to induce a dauer-like state highlights its function as a modulator of the molecular machinery that governs developmental plasticity and survival strategies.
Induction of Diapause in Vertebrate Models
The function of this compound extends beyond invertebrate models, showing a conserved role in inducing diapause-like states in vertebrates. Studies in the annual killifish Austrofundulus limnaeus and the zebrafish Danio rerio have shown that this compound can induce a state of developmental and physiological arrest. researchgate.net this compound inhibits the activity of CYP27A1, the mammalian and fish ortholog of DAF-9, which is involved in vitamin D3 metabolism. researchgate.net
In zebrafish embryos, exposure to this compound resulted in a developmental arrest that phenotypically resembled the diapause state observed in killifish. researchgate.net This arrested state was reversible upon removal of the compound. researchgate.net These findings suggest that the underlying hormonal signaling pathways that regulate developmental timing and diapause are conserved between nematodes and vertebrates, and that this compound can be used as a tool to probe these mechanisms in vertebrate systems.
Table 2: Effects of this compound on Zebrafish Embryo Development
| Treatment Group | Developmental Stage at 48 hours post-fertilization | Phenotype | Reversibility upon removal |
|---|---|---|---|
| Control (DMSO) | Normal pharyngula stage | Continuous development | N/A |
| This compound | Arrested near prim-5 stage | Diapause-like state | Yes, development resumes |
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The search results primarily discuss a different molecule, a benzocoumarin compound referred to as "mitophagy-inducing coumarin (B35378) (MIC)." This compound has been shown to enhance mitochondrial function and extend lifespan in the model organism Caenorhabditis elegans by targeting the nuclear hormone receptor DAF-12/FXR. This engagement, in turn, regulates mitophagy, the selective degradation of mitochondria by autophagy.
Additionally, the searches returned information on "dafadine-A," a chemical inhibitor of the DAF-9 cytochrome P450 enzyme, which plays a role in regulating dauer formation and longevity in C. elegans.
However, no scientific literature or data could be found that specifically identifies or describes the biological roles and pathways modulated by a compound named "this compound," particularly concerning mitochondrial function and the autophagy-lysosomal pathway as outlined in the requested article structure.
Therefore, due to the absence of any available information on "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the strict focus of the user's request. Any attempt to do so would require substituting information about other compounds, which would violate the core instruction to focus solely on "this compound."
Comparative and Evolutionary Aspects of Dafadine Compound Action
Conservation of DAF-9/CYP27A1 Functional Orthologs Across Phyla
The DAF-9 enzyme in Caenorhabditis elegans is a key regulator of developmental timing, longevity, and the entry into the dauer diapause, a stress-resistant larval stage. nih.gov DAF-9 is a cytochrome P450 enzyme responsible for the biosynthesis of dafachronic acids, which are steroidal hormones that act as ligands for the nuclear hormone receptor DAF-12. nih.govwikipedia.org The chemical inhibitor dafadine targets DAF-9, thereby inducing dauer formation and extending lifespan in C. elegans. nih.gov The functional conservation of DAF-9 and its mammalian ortholog, CYP27A1, suggests a deep evolutionary origin for this signaling pathway. nih.govresearchgate.net
Research has demonstrated that the inhibitory action of dafadines on DAF-9 is not limited to C. elegans. nih.govresearchgate.net The DAF-9/DAF-12 signaling pathway is conserved in other nematode species, where it also regulates developmental transitions.
Caenorhabditis elegans : In C. elegans, DAF-9 integrates signals from the insulin/IGF-1 and TGF-β pathways to control the production of dafachronic acids. nih.gov Inhibition of DAF-9 by dafadine leads to a constitutive dauer formation (Daf-c) phenotype, as well as defects in gonad migration. nih.govnih.gov This indicates that the DAF-9/DAF-12 pathway is crucial for reproductive development under favorable conditions. nih.gov
Haemonchus contortus : This parasitic nematode of ruminants possesses a conserved DAF-9/DAF-12 signaling pathway that plays a critical role in its life cycle. researchgate.netnih.gov Endogenous dafachronic acid has been identified in H. contortus and is essential for larval exsheathment and development. researchgate.netnih.gov Specific chemical inhibition of the DAF-9 ortholog in H. contortus reduces the levels of endogenous dafachronic acid, impairing larval development. researchgate.netnih.gov This highlights the functional conservation of this pathway in a parasitic nematode and suggests it as a potential target for novel anthelmintics.
Auanema freiburgensis : The inhibitory effect of dafadine on DAF-9 has also been observed in Auanema freiburgensis, indicating that the function of this enzyme in regulating developmental decisions is conserved in this species as well. nih.govresearchgate.net
The following table summarizes the observed effects of dafadine on DAF-9 function in these nematode species.
| Nematode Species | Effect of Dafadine on DAF-9 Ortholog | Observed Phenotype | Reference |
|---|---|---|---|
| Caenorhabditis elegans | Inhibition | Constitutive dauer formation, extended lifespan, gonad migration defects | nih.govnih.gov |
| Haemonchus contortus | Inhibition | Reduced larval exsheathment and development | researchgate.netnih.gov |
| Auanema freiburgensis | Inhibition | Induction of dauer formation | nih.govresearchgate.net |
The conservation of the DAF-9 ortholog, CYP27A1, extends to vertebrates, where it is involved in bile acid synthesis and vitamin D metabolism. genecards.org Studies in vertebrate models are beginning to uncover conserved roles in developmental arrest.
Austrofundulus limnaeus : The annual killifish Austrofundulus limnaeus undergoes periods of developmental arrest known as diapause to survive in ephemeral habitats. Treatment of A. limnaeus embryos with dafadine A, an inhibitor of DAF-9 and its mammalian counterpart CYP27A1, can induce entry into diapause II. researchgate.net This finding suggests a conserved role for a CYP27A1-mediated signaling pathway in regulating developmental arrest in this vertebrate.
Zebrafish (Danio rerio) : The zebrafish genome contains multiple orthologs of the human CYP27A1 gene. nih.gov While the precise functions of these zebrafish CYP27 enzymes are still under investigation, their presence and sequence similarity to mammalian CYP27A1 suggest conserved roles in steroid metabolism. nih.gov The zebrafish is a well-established model for studying developmental processes, and the existence of CYP27A1 orthologs opens avenues for exploring the functional conservation of dafadine-sensitive pathways in vertebrate development and disease. mdpi.comresearchgate.netmdpi.com
While a direct ortholog of DAF-9 with a conserved function in diapause is not immediately apparent in the fruit fly Drosophila melanogaster, there are notable parallels between the dafachronic acid signaling pathway in nematodes and the ecdysone (B1671078) signaling pathway in insects. Both pathways rely on steroid hormones to regulate key developmental transitions, such as molting and metamorphosis in the case of ecdysone. mpg.de Ecdysone, a steroid hormone, binds to a nuclear receptor, the ecdysone receptor (EcR), which is homologous to the vertebrate farnesoid X receptor (FXR) and liver X receptor (LXR), and more distantly related to DAF-12. The enzymatic steps leading to the production of ecdysone involve a series of cytochrome P450 enzymes. This suggests a common evolutionary origin for using steroid hormones, synthesized by P450s and acting through nuclear receptors, to control major life history events in Ecdysozoa (the group that includes nematodes and arthropods).
Divergence in Dafadine-Associated Phenotypes Across Nematode Species
Despite the conservation of the DAF-9/DAF-12 pathway in many nematodes, there is also evidence of significant divergence in the response to its inhibition. This is most notably observed in the nematode Pristionchus pacificus.
While dafadine robustly induces dauer formation in C. elegans, it does not cause constitutive dauer formation or gonad migration defects in P. pacificus. nih.gov This suggests a divergence in the upstream regulation or the downstream effectors of the dafachronic acid signaling pathway in this species. P. pacificus does possess a DAF-12 ortholog that is essential for dauer formation, and the application of Δ7-dafachronic acid can rescue some dauer-constitutive mutants in this species. nih.govresearchgate.net However, the lack of a strong dauer-constitutive phenotype upon dafadine treatment indicates that either the P. pacificus DAF-9-like enzymes are insensitive to dafadine, or that alternative pathways for dafachronic acid synthesis exist, or that the regulation of dauer entry is fundamentally different. nih.gov The P. pacificus genome contains three daf-9-like genes, which may contribute to this differential response. nih.gov
This divergence highlights the evolutionary plasticity of developmental signaling pathways, even when core components are conserved. The following table contrasts the effects of dafadine in C. elegans and P. pacificus.
| Nematode Species | Dafadine-Induced Phenotype | Implication | Reference |
|---|---|---|---|
| Caenorhabditis elegans | Strong induction of dauer formation | DAF-9 is a primary and sensitive target for regulating dauer entry | nih.govnih.gov |
| Pristionchus pacificus | No constitutive dauer formation | Divergence in DAF-9 sensitivity, dafachronic acid synthesis, or downstream signaling | nih.gov |
Evolutionary Implications of 7-Dehydrocholesterol-Derived Hormone Pathways
The DAF-9/CYP27A1 enzyme is part of a broader family of cytochrome P450s involved in the metabolism of sterols, including the synthesis of hormones from cholesterol and its precursors like 7-dehydrocholesterol (B119134). The evolution of these pathways has played a crucial role in the diversification of developmental and physiological regulation in animals.
In vertebrates, the enzyme 7-dehydrocholesterol reductase (DHCR7) converts 7-dehydrocholesterol to cholesterol, a critical step in cholesterol biosynthesis. 7-dehydrocholesterol is also the precursor to vitamin D3, which is synthesized in the skin upon exposure to UVB radiation. Vitamin D3 is then hydroxylated by CYP27A1 and subsequently by CYP27B1 to become the active hormone calcitriol. This highlights a deep evolutionary connection between cholesterol metabolism, vitamin D signaling, and the enzymes of the CYP27 family.
The dafachronic acid signaling pathway in nematodes can be viewed as an evolutionary variation on this theme of sterol-derived hormones. Nematodes, like other invertebrates, are generally incapable of de novo cholesterol synthesis and must acquire it from their diet. The DAF-9 pathway has evolved to utilize dietary sterols to produce hormonal signals that regulate key life history decisions. The conservation of the DAF-9/CYP27A1 enzyme from nematodes to vertebrates suggests that this enzyme family was present in the common ancestor of these groups and was later co-opted and modified to function in different sterol-based signaling pathways. The divergence observed in species like P. pacificus illustrates how these ancient pathways can be remodeled over evolutionary time to suit the specific ecological and developmental needs of different lineages.
Structure Activity Relationship Sar Studies of Dafadine Analogs, Including Dafadine D
Systematic Investigation of Structural Modifications and Their Biological Impact
A systematic approach was undertaken to explore the structure-activity relationship (SAR) of dafadine-A, the initial lead compound. researchgate.net Researchers tested a library of 158 structurally related molecules to assess their ability to induce specific phenotypes associated with DAF-9 inhibition, such as the dauer-constitutive (Daf-c) and migratory (Mig) defects in C. elegans. researchgate.net
From this extensive screening, a subset of 29 analogs most structurally similar to dafadine-A was selected for more detailed analysis in a cell-based DAF-9 inhibition assay. researchgate.net The investigation revealed that while nearly all of these analogs demonstrated some level of significant DAF-9 inhibition, a few compounds exhibited particularly potent activity. researchgate.net This systematic modification and screening process led to the identification of several key analogs, including dafadine-B, dafadine-C, and dafadine-D, which produced phenotypes closely resembling those of dafadine-A. researchgate.net These findings underscore that specific structural modifications are critical for potent biological impact, as minor changes can significantly alter the inhibitory capacity of the molecule.
Identification of Key Pharmacophores for DAF-9/CYP27A1 Inhibition
The core chemical scaffold shared by the most active dafadine analogs is considered the key pharmacophore responsible for the inhibition of DAF-9 and CYP27A1. This central structure consists of an isoxazole (B147169) ring linked to a piperidine (B6355638) and a pyridine (B92270) moiety. nih.gov Spectral analysis has shown that dafadine-A physically binds to the catalytic center of the DAF-9 protein, indicating a direct interaction. researchgate.net
The essential components for this interaction and subsequent enzyme inhibition are believed to include:
The Isoxazole-Carbonyl-Piperidine Core: This rigid structure likely positions the molecule correctly within the enzyme's active site.
The Pyridine Ring: This nitrogen-containing aromatic ring is a common feature in cytochrome P450 inhibitors and is crucial for coordinating with the heme iron at the catalytic center of the enzyme.
The Substituted Phenoxy-Methyl Group: This portion of the molecule extends from the isoxazole ring and appears to be critical for modulating the potency and selectivity of the inhibitor. researchgate.net
The consistent activity of analogs sharing this fundamental architecture confirms its role as the essential pharmacophore for DAF-9/CYP27A1 inhibition. researchgate.netnih.gov
Comparative Analysis of Dafadine Analogs (e.g., Dafadine-A, Dafadine-B, Dafadine-C, Dafadine-D)
The initial screening identified dafadine-A, -B, -C, and -D as the most potent analogs for inducing DAF-9 inhibition phenotypes. researchgate.net A comparative analysis of these compounds provides a clearer picture of their shared activities and the structural features that determine their efficacy.
Dafadine-A, -B, -C, and -D exhibit a consistent and overlapping profile of biological activity. Their primary shared function is the inhibition of the DAF-9 cytochrome P450 enzyme. researchgate.net This inhibition leads to a cascade of well-documented physiological effects in C. elegans, most notably the induction of dauer formation, a developmentally arrested larval stage, and defects in distal-tip cell migration. researchgate.netnih.gov Furthermore, these compounds also inhibit CYP27A1, the mammalian ortholog of DAF-9, demonstrating a conserved mechanism of action across species. researchgate.netnih.gov
| Analog | DAF-9 Inhibition | CYP27A1 Inhibition | Induction of Dauer Phenotype (Daf-c) | Induction of Migratory Defects (Mig) |
|---|---|---|---|---|
| Dafadine-A | ✔️ | ✔️ | ✔️ | ✔️ |
| Dafadine-B | ✔️ | ✔️ | ✔️ | ✔️ |
| Dafadine-C | ✔️ | ✔️ | ✔️ | ✔️ |
| Dafadine-D | ✔️ | ✔️ | ✔️ | ✔️ |
The primary structural difference among the dafadine analogs lies in the substitution patterns on the benzene (B151609) ring of the phenoxy group. researchgate.net This region of the molecule is a key determinant of the compound's inhibitory potency. The parent compound, dafadine-A, features a 2,6-dimethylphenoxy group. nih.gov The variations in these substitutions on dafadine-B, -C, and -D, while not explicitly detailed in all publications, are responsible for the subtle differences in their activity profiles.
Advanced Research Methodologies and Future Directions in Dafadine Compound Research
Unexplored Aspects and Emerging Research Questions
Current research on Dafadine D predominantly focuses on its inhibitory effects on DAF-9 and CYP27A1, and the subsequent impact on dafachronic acid (DA) biosynthesis and DAF-12 nuclear hormone receptor signaling. biocrick.cominvivochem.cnnih.gov This established mechanism has provided valuable insights into developmental regulation and longevity, particularly in Caenorhabditis elegans. However, the intricate nature of biological systems suggests that the full spectrum of this compound's interactions and potential applications may extend beyond these well-characterized pathways. Emerging research questions aim to broaden the understanding of this compound's molecular footprint and its broader biological consequences.
Identification of Novel Dafadine-Interacting Proteins or Pathways
While this compound (as Dafadine-A) is definitively known to inhibit DAF-9 and its mammalian ortholog CYP27A1, the possibility of other direct or indirect protein interactions and affected pathways remains an active area for future exploration. biocrick.cominvivochem.cnnih.govnih.govnih.gov The broad phenotypic effects observed in C. elegans, such as constitutive dauer formation (Daf-c), protruding vulva (Pvl), and distal-tip cell migration (Mig) defects, are primarily attributed to the disruption of the dafachronic acid pathway. nih.gov However, the complex molecular structure of this compound suggests it could potentially interact with other biological molecules, including enzymes, receptors, or nucleic acids, which could contribute to its observed pharmacological effects or unveil novel mechanisms of action. cenmed.com
Further investigations could employ advanced proteomic and chemical biology techniques, such as activity-based protein profiling (ABPP) or affinity purification coupled with mass spectrometry, to systematically identify any additional proteins that directly bind to or are modulated by this compound. Given its impact on metabolic processes related to sterol synthesis, exploring its influence on other lipid-metabolizing enzymes or pathways beyond the DAF-9/CYP27A1 axis could reveal novel regulatory networks. The observation that this compound affects developmental timing and longevity in C. elegans also prompts questions about its potential influence on other signaling cascades that converge on these processes, even if indirectly.
Potential for Species-Specific Therapeutic Development
The differential efficacy of this compound across various species presents a compelling area for species-specific therapeutic development. In nematodes, this compound has shown potent inhibitory activity against DAF-9 in C. elegans, Haemonchus contortus, and Auanema freiburgensis, inducing developmental arrest and other phenotypes. biocrick.cominvivochem.cn This suggests a promising avenue for developing novel anthelmintic agents that specifically target the DAF-9-mediated developmental pathway in parasitic nematodes, thereby disrupting their life cycles. nih.gov
However, notable species-specific variations exist. For instance, Dafadine-A exhibits very limited inhibitory activity against DAF-9-like homologs in Pristionchus pacificus and does not induce the characteristic dauer formation or gonad migration defects observed in C. elegans. This highlights the importance of comparative studies to understand the structural differences in DAF-9 orthologs across nematode species that dictate this compound's binding affinity and inhibitory potential. Such insights could inform the design of highly selective compounds for specific parasitic nematode targets, minimizing off-target effects in non-target organisms.
Beyond nematodes, this compound's ability to inhibit the mammalian CYP27A1, an enzyme crucial for vitamin D3 synthesis, opens up potential applications in vertebrate systems. biocrick.comnih.govnih.govnih.gov Studies in annual killifish and zebrafish have demonstrated that Dafadine A can induce a diapause-like state by blocking 1,25(OH)2D3 synthesis, a phenotype reversible by vitamin D3 supplementation. This suggests that this compound, or its derivatives, could serve as research tools to modulate vitamin D signaling in vertebrates, potentially offering insights into developmental regulation and metabolic dormancy. The conserved role of nuclear receptors, such as DAF-12 in nematodes and vitamin D receptor (VDR) in vertebrates, in regulating metabolic dormancy further underscores the translational potential of understanding this compound's mechanism of action across diverse phyla. Future research could leverage these species-specific differences to design precision therapeutics or biological probes.
Q & A
Q. What experimental models are most suitable for studying Dafadine D’s effects on developmental pathways?
- Methodological Answer : Use Caenorhabditis elegans (C. elegans) as a model organism due to its well-characterized dauer signaling pathway and genetic tractability. Dose-response experiments (e.g., 1.25 μM DA vs. 100 μM this compound) can quantify larval development stages (L4) and molting rates . Include control groups to isolate compound-specific effects from baseline developmental variability.
Q. How to determine optimal this compound concentrations for in vitro studies?
- Methodological Answer : Conduct time-series assays (0–168 hours) to track L4 developmental percentages across concentrations. Use nonlinear regression to identify EC₅₀ values, ensuring statistical power through triplicate trials. Reference Figure A ( ) for comparative analysis of developmental trajectories under varying conditions .
Q. What key physiological indicators should be measured to assess this compound’s bioactivity?
- Methodological Answer : Prioritize endogenous DA levels (via LC-MS/MS), molting rates (microscopic observation), and developmental stage ratios (e.g., L4 vs. dauer). Validate findings using quasi-statistical counts (e.g., "×10⁻⁷" DA abundance in Figure B) and comparative analysis against untreated controls .
Advanced Research Questions
Q. How to resolve contradictions between reduced endogenous DA levels and observed developmental delays in this compound-treated C. elegans?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., principal vs. secondary contradictions in complex systems) . Hypothesize compensatory pathways (e.g., lipid metabolism shifts) or off-target receptor interactions. Use RNA-seq to identify differentially expressed genes in DA-depleted vs. Dafadine-treated cohorts, cross-referenced with Figure D (L4 ratios) .
Q. What experimental designs mitigate confounding variables in longitudinal studies of this compound’s effects?
- Methodological Answer : Implement a crossover design with washout periods to isolate compound-specific effects. Use stratified sampling to control for genetic variability in C. elegans populations. Reference Figure C (molting rates) to standardize temporal benchmarks and ensure reproducibility .
Q. How to integrate multi-omics data (e.g., metabolomics, transcriptomics) when analyzing this compound’s mechanism of action?
- Methodological Answer : Employ mixed-methods frameworks (e.g., iterative triangulation) to align metabolomic lipid profiles with transcriptomic pathways. Use pathway enrichment tools (e.g., KEGG) to map DA signaling disruptions against dauer formation gene clusters. Validate via comparative analysis of Figure B (DA levels) and phenotypic outcomes .
Methodological Frameworks for Rigorous Research
- PICO Framework : Define Population (C. elegans strains), Intervention (this compound concentration), Comparison (DA-treated vs. untreated), and Outcome (L4 developmental ratios) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible (e.g., using C. elegans’ short lifecycle), Novel (addressing gaps in DA signaling literature), and Relevant (linking to parasitic nematode control) .
- Data Contradiction Analysis : Apply dialectical materialism principles to identify dominant contradictions (e.g., DA depletion vs. developmental arrest) and transformative thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
